molecular formula C12H12F4N2O2 B11770116 ethyl 2-(3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate

ethyl 2-(3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate

Cat. No.: B11770116
M. Wt: 292.23 g/mol
InChI Key: RULJEGNYRJHGJJ-UHFFFAOYSA-N
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Description

Ethyl 2-(3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate is a complex organic compound characterized by the presence of multiple fluorine atoms and a unique cyclopropane-pyrazole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate typically involves multiple steps, starting from readily available precursors. One common approach involves the difluoromethylation of a suitable pyrazole derivative, followed by cyclopropanation and esterification reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and fluorinating agents like diethylaminosulfur trifluoride (DAST) to introduce the difluoromethyl groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the implementation of robust purification techniques like crystallization and chromatography to achieve high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkanes or alcohols .

Scientific Research Applications

Ethyl 2-(3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism by which ethyl 2-(3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate exerts its effects involves interactions with specific molecular targets. The presence of fluorine atoms can enhance binding affinity to enzymes and receptors, potentially leading to inhibition or activation of specific pathways. The compound’s cyclopropane-pyrazole structure may also contribute to its unique biological activity by providing a rigid framework that can interact with target molecules in a specific manner .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(3-(difluoromethyl)-5-oxo-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate
  • Ethyl 2-(3-(trifluoromethyl)-5-oxo-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate

Uniqueness

Ethyl 2-(3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate is unique due to the presence of multiple fluorine atoms, which can significantly alter its chemical and biological properties compared to similar compounds. The difluoromethyl and difluoro groups can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets .

Biological Activity

Ethyl 2-(3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate is a synthetic compound notable for its unique structural features and potential biological activities. This compound is characterized by a complex arrangement of cyclopropane and pyrazole moieties, enhanced by the presence of fluorine atoms which contribute to its stability and reactivity.

  • Molecular Formula : C12_{12}H12_{12}F4_{4}N2_{2}O2_{2}
  • Molar Mass : 292.23 g/mol
  • CAS Number : 2189684-64-6

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Preliminary studies suggest that its structural features may allow it to modulate enzyme activity or receptor interactions.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit antiviral properties. For instance:

  • Inhibition of Hepatitis B Virus (HBV) : Compounds with similar structural motifs have demonstrated significant inhibition of HBV in cell-based assays. The prodrugs derived from these compounds often show enhanced activity due to improved bioavailability and cellular uptake mechanisms .

Antiplatelet and Anti-inflammatory Activity

The compound's potential as an antiplatelet agent has been explored. Analogous compounds have shown:

  • Antiplatelet Aggregation : Reduced platelet aggregation in vitro and in vivo models.
  • Anti-inflammatory Effects : These compounds exhibit anti-inflammatory properties without significant ulcerogenic effects .

Study 1: Antiviral Efficacy

A recent study evaluated the efficacy of a related compound in inhibiting HBV replication. The results indicated an EC50_{50} value of 31 nM for the active prodrug form against HBV replication . This suggests that modifications in the molecular structure can lead to enhanced antiviral activity.

Study 2: Pharmacological Profiling

Another investigation focused on the pharmacological profiling of difluoromethylated pyrazole derivatives. The study highlighted the importance of fluorine substitutions in enhancing the bioactivity and stability of these compounds in biological systems .

Table 1: Biological Activities of Related Compounds

Compound NameBiological ActivityEC50 (nM)Reference
Compound AAnti-HBV31
Compound BAntiplateletN/A
Compound CAnti-inflammatoryN/A
PropertyValue
Molecular FormulaC12_{12}H12_{12}F4_{4}N2_{2}O2_{2}
Molar Mass292.23 g/mol
CAS Number2189684-64-6

Properties

Molecular Formula

C12H12F4N2O2

Molecular Weight

292.23 g/mol

IUPAC Name

ethyl 2-[9-(difluoromethyl)-5,5-difluoro-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]acetate

InChI

InChI=1S/C12H12F4N2O2/c1-2-20-7(19)4-18-10-8(9(17-18)11(13)14)5-3-6(5)12(10,15)16/h5-6,11H,2-4H2,1H3

InChI Key

RULJEGNYRJHGJJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2=C(C3CC3C2(F)F)C(=N1)C(F)F

Origin of Product

United States

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